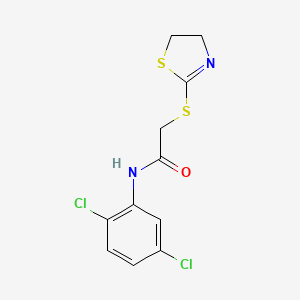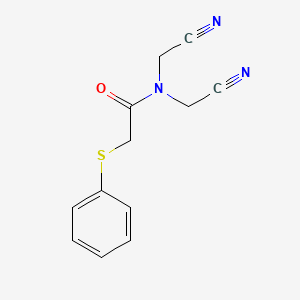
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one, also known as Clotrimazole, is an antifungal medication used to treat a variety of fungal infections. It is a member of the azole family of compounds and is commonly used to treat skin infections, vaginal yeast infections, and oral thrush. In addition to its clinical applications, Clotrimazole has been studied for its potential use in scientific research.
Mecanismo De Acción
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the fungal cell membrane, leading to cell death. In addition, 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has been shown to have effects on the activity of various enzymes involved in cellular metabolism, which may contribute to its antifungal and anticancer properties.
Biochemical and physiological effects:
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its antifungal and anticancer properties, 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has been shown to have anti-inflammatory effects, which may be useful in treating inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has several advantages as a research tool. It is a well-established compound with a known mechanism of action, making it a reliable tool for studying fungal biology and cancer cell biology. In addition, 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one is readily available and relatively inexpensive, making it accessible to researchers with limited resources.
However, there are also limitations to the use of 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one in lab experiments. Its effects on cellular metabolism may complicate data interpretation, and its specificity for fungal cells may limit its usefulness in studying other types of cells.
Direcciones Futuras
There are several areas of future research that could be pursued with 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one. One area of interest is its potential use in combination with other antifungal or anticancer agents, which may enhance its effectiveness. Another area of interest is its potential use in developing new crop protection strategies, particularly in organic farming systems. Finally, further research is needed to fully understand the biochemical and physiological effects of 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one, which may lead to the development of new therapeutic applications.
Métodos De Síntesis
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 6-chloro-4-ethylcoumarin with benzyl chloride, followed by a series of reactions involving various reagents and solvents. This process has been extensively studied and optimized to produce high yields of pure 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as an antifungal agent in agricultural settings. 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has been shown to be effective against a variety of plant pathogenic fungi, making it a promising candidate for use in crop protection.
Another area of interest is its potential use in cancer research. 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. This suggests that 7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one may have potential as a cancer treatment.
Propiedades
IUPAC Name |
6-chloro-4-ethyl-7-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-2-13-8-18(20)22-16-10-17(15(19)9-14(13)16)21-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLLTRHTVVTCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-6-chloro-4-ethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B5756686.png)
![2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5756688.png)

![N-[3-(acetylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5756699.png)


![N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5756719.png)


![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5756746.png)



